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molecular formula C6H9NOS B8528929 (4-Amino-5-methylthiophen-3-yl)methanol

(4-Amino-5-methylthiophen-3-yl)methanol

Cat. No. B8528929
M. Wt: 143.21 g/mol
InChI Key: QDZQZWAZIVNFFE-UHFFFAOYSA-N
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Patent
US04608383

Procedure details

m.p. 70°-71° C. by the reduction of methyl 2-methyl-3-aminothiophene-4-carboxylate with lithium aluminum hydride in diethyl ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][CH:4]=[C:5]([C:8](OC)=[O:9])[C:6]=1[NH2:7].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C(OCC)C>[NH2:7][C:6]1[C:5]([CH2:8][OH:9])=[CH:4][S:3][C:2]=1[CH3:1] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1SC=C(C1N)C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=C(SC=C1CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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